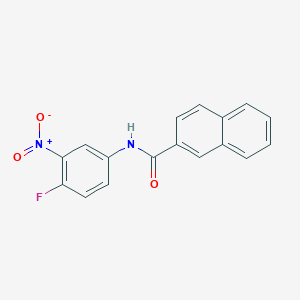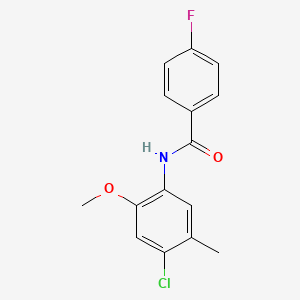
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields, including agriculture, pharmaceuticals, and materials science. Its unique structure, which includes a thiadiazole ring and a chlorophenoxy group, contributes to its diverse chemical properties and reactivity.
準備方法
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acids, under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be attached via nucleophilic substitution reactions, where a chlorophenol derivative reacts with an appropriate acylating agent.
Final Coupling: The final step involves coupling the thiadiazole ring with the chlorophenoxy acetamide moiety under suitable reaction conditions, such as using coupling reagents like carbodiimides or phosphonium salts.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
化学反応の分析
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of new derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide has several scientific research applications:
Agriculture: It may be used as a herbicide or pesticide due to its potential to inhibit the growth of certain weeds or pests.
Pharmaceuticals: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Materials Science: It may be utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide depends on its specific application. For instance, as a herbicide, it may inhibit key enzymes or pathways in plant metabolism, leading to the disruption of essential physiological processes. In pharmaceutical applications, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to exert its effects.
類似化合物との比較
Similar compounds to N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide include other thiadiazole derivatives and chlorophenoxy compounds. These compounds may share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of the thiadiazole ring and chlorophenoxy group, which imparts distinct chemical properties and reactivity.
Some similar compounds include:
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-bromophenoxy)acetamide
特性
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-14(2,3)12-17-18-13(21-12)16-11(19)8-20-10-6-4-9(15)5-7-10/h4-7H,8H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZHBOPAYUJVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B5849542.png)



![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5849568.png)
![N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5849583.png)


![N'-{[(3,4-dimethylphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5849612.png)

![ethyl 4-(aminocarbonyl)-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5849634.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5849635.png)
![N'-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide](/img/structure/B5849641.png)
